Cas no 1031239-28-7 (1,13-Bis-isothiocyanato-4,7,10-trioxatridecane)

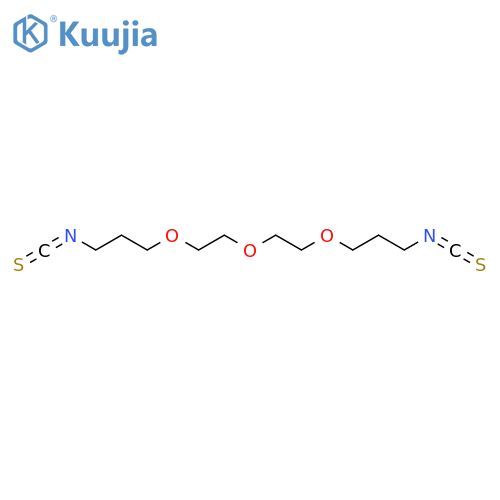

1031239-28-7 structure

商品名:1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane 化学的及び物理的性質

名前と識別子

-

- 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

- 1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane

- 1,17-Dithioxo-6,9,12-trioxa-2,16-diazaheptadeca-1,16-diene

- DB-290948

- 1031239-28-7

- 1-ISOTHIOCYANATO-3-{2-[2-(3-ISOTHIOCYANATOPROPOXY)ETHOXY]ETHOXY}PROPANE

- DTXSID90675701

-

- インチ: InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2

- InChIKey: GFRKEFDSVIQXSW-UHFFFAOYSA-N

- ほほえんだ: C(CN=C=S)COCCOCCOCCCN=C=S

計算された属性

- せいみつぶんしりょう: 304.09200

- どういたいしつりょう: 304.09153485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 14

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.076 g/l)(25ºC)、

- PSA: 116.59000

- LogP: 2.02200

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B451500-25mg |

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane |

1031239-28-7 | 25mg |

$ 178.00 | 2023-04-18 | ||

| TRC | B451500-250mg |

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane |

1031239-28-7 | 250mg |

$ 1372.00 | 2023-04-18 |

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1031239-28-7 (1,13-Bis-isothiocyanato-4,7,10-trioxatridecane) 関連製品

- 17702-11-3(3-METHOXYPROPYL ISOTHIOCYANATE)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 157047-98-8(Benzomalvin C)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量